2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one
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Overview
Description
2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The benzimidazole core is found in many bioactive molecules, making it a significant pharmacophore in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. This reaction forms the benzimidazole ring, which is then further functionalized to introduce the amino and ethanone groups . Another method involves the reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides in the presence of potassium carbonate and acetonitrile as a solvent .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole oxides, while reduction can produce amino-substituted benzimidazoles .
Scientific Research Applications
2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. It functions as a prodrug and must be activated by an NADH-dependent, mitochondrially localized, bacterial-like, type I nitroreductase. This activation leads to the formation of reactive intermediates that can interact with and inhibit the function of target enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: Shares the benzimidazole core but lacks the ethanone group.
5(6)-Nitro-1H-benzimidazol-2-amine: Contains a nitro group instead of an amino group.
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of ethanone.
Uniqueness
2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its combination of the benzimidazole core with amino and ethanone groups makes it a versatile compound in various applications .
Properties
CAS No. |
93032-69-0 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-amino-1-(benzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c10-5-9(13)12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5,10H2 |
InChI Key |
NKACBPWIDYIRBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)CN |
Origin of Product |
United States |
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